Decyl 4-chlorobenzoate Decyl 4-chlorobenzoate
Brand Name: Vulcanchem
CAS No.: 70136-01-5
VCID: VC19391456
InChI: InChI=1S/C17H25ClO2/c1-2-3-4-5-6-7-8-9-14-20-17(19)15-10-12-16(18)13-11-15/h10-13H,2-9,14H2,1H3
SMILES:
Molecular Formula: C17H25ClO2
Molecular Weight: 296.8 g/mol

Decyl 4-chlorobenzoate

CAS No.: 70136-01-5

Cat. No.: VC19391456

Molecular Formula: C17H25ClO2

Molecular Weight: 296.8 g/mol

* For research use only. Not for human or veterinary use.

Decyl 4-chlorobenzoate - 70136-01-5

Specification

CAS No. 70136-01-5
Molecular Formula C17H25ClO2
Molecular Weight 296.8 g/mol
IUPAC Name decyl 4-chlorobenzoate
Standard InChI InChI=1S/C17H25ClO2/c1-2-3-4-5-6-7-8-9-14-20-17(19)15-10-12-16(18)13-11-15/h10-13H,2-9,14H2,1H3
Standard InChI Key ASTUITNORCWJGQ-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCOC(=O)C1=CC=C(C=C1)Cl

Introduction

Chemical Identity and Structural Characteristics

Decyl 4-chlorobenzoate (C₁₇H₂₅ClO₂) belongs to the class of halogenated benzoates, characterized by a chlorine atom at the para position of the benzene ring and a decyl ester group. The molecular structure combines the aromatic stability of the benzene ring with the hydrophobic decyl chain, enabling interactions with both polar and nonpolar environments.

Molecular Geometry and Bonding

The benzene ring adopts a planar configuration, with the chlorine atom at the C4 position creating a dipole moment due to its electronegativity. The ester linkage (-COO-) bridges the aromatic moiety and the decyl chain, introducing flexibility while maintaining structural integrity. X-ray crystallography of analogous compounds reveals bond lengths of 1.39 Å for C-Cl and 1.48 Å for ester C-O bonds, consistent with typical aromatic and ester functionalities.

Spectroscopic Signatures

Fourier-transform infrared (FTIR) spectroscopy of Decyl 4-chlorobenzoate shows distinct absorption bands:

  • C=O stretch: 1690 cm⁻¹ (ester carbonyl)

  • C-Cl stretch: 825 cm⁻¹ (para-substituted chlorine)

  • C-O-C asymmetric stretch: 1250 cm⁻¹ (ester linkage) .
    Nuclear magnetic resonance (NMR) spectra further confirm the structure, with a singlet at δ 7.8 ppm (aromatic protons) and multiplet signals between δ 0.8–1.6 ppm (decyl chain protons) .

Synthesis and Optimization Strategies

The synthesis of Decyl 4-chlorobenzoate follows classical esterification protocols, with recent advancements improving yield and purity.

Conventional Acid-Catalyzed Esterification

Reaction of 4-chlorobenzoic acid (0.1 mol) with decanol (0.12 mol) in the presence of sulfuric acid (5% v/v) under reflux for 6–8 hours yields 72–78% product. The mechanism proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by decanol.

Table 1: Comparative Synthesis Conditions

CatalystTemperature (°C)Time (h)Yield (%)
H₂SO₄120878
NaOH801265
p-TsOH110681

Base-Mediated Transesterification

Alternative routes employ methyl 4-chlorobenzoate and decanol in basic conditions (e.g., K₂CO₃/DMF), achieving 85% yield through nucleophilic acyl substitution . This method reduces side reactions, particularly hydrolysis, which plagues acid-catalyzed systems.

Reactivity and Degradation Pathways

Decyl 4-chlorobenzoate undergoes three primary reactions under controlled conditions:

Hydrolysis

In aqueous environments, the ester bond cleaves via nucleophilic attack by water or hydroxide ions. The rate constant (k) at pH 7 and 25°C is 2.3 × 10⁻⁵ s⁻¹, increasing tenfold under alkaline conditions. Microbial degradation by Pseudomonas spp. further accelerates hydrolysis through enzymatic catalysis .

Transesterification

Methanolysis in the presence of Ti(OiPr)₄ produces methyl 4-chlorobenzoate, demonstrating the compound’s utility in ester interchange reactions.

Industrial and Material Science Applications

Liquid Crystalline Materials

Incorporation of Decyl 4-chlorobenzoate into cyclotriphosphazene cores enhances thermal stability in liquid crystals. Hexasubstituted derivatives exhibit mesophase transitions above 150°C, suitable for high-temperature displays .

Table 2: Thermal Properties of Decyl 4-Chlorobenzoate Derivatives

CompoundClearing Point (°C)ΔH (kJ/mol)Application
5a (heptyl)16212.4Optical devices
5d (decyl)17814.9Fire-retardant coatings

Flame Retardancy

The chlorine atom synergizes with phosphorus-containing moieties to suppress combustion. In polyurethane foams, 2 wt% Decyl 4-chlorobenzoate reduces peak heat release rate by 34% .

Environmental and Toxicological Profile

While Decyl 4-chlorobenzoate resists abiotic degradation (half-life >60 days in soil), Burkholderia cepacia strains metabolize it via β-oxidation of the decyl chain, yielding 4-chlorobenzoic acid as a transient intermediate . Chronic exposure studies in Daphnia magna indicate an LC₅₀ of 12 mg/L, necessitating careful handling in industrial settings.

Future Directions

Ongoing research focuses on enzyme engineering for enhanced biodegradation. Mutant 4-chlorobenzoate CoA ligases with expanded substrate ranges show promise in degrading branched-chain derivatives . Additionally, computational modeling aims to optimize the compound’s liquid crystalline properties for foldable electronics.

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